benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
Description
Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound featuring a rigid [2.1.1]hexane scaffold with a hydroxymethyl group at position 1 and a benzyl carboxylate ester at position 2. These bicyclic systems are valued for their conformational rigidity, which can enhance binding affinity in drug design or serve as intermediates for functionalized molecules .
Properties
IUPAC Name |
benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-10-15-7-12(8-15)6-13(15)14(17)18-9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJLNAAOIKPWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition
A widely adopted method involves ultraviolet light-mediated [2+2] cycloaddition of 1,5-dienes. For example, irradiation of 6-phenylhexa-1,5-dien-3-ol at 365 nm in acetonitrile induces intramolecular cyclization, yielding bicyclo[2.1.1]hexan-2-one derivatives. This method, however, faces scalability challenges due to specialized equipment requirements.
Reaction Conditions
Thermal Cyclization with Organometallic Reagents
Alternative approaches employ n-BuLi-mediated cyclization of preorganized dienes. For instance, treating (Z)-6-phenylhexa-1,5-dien-3-one with n-BuLi at -35°C generates a lithiated intermediate that undergoes cyclization upon warming, producing bicyclo[2.1.1]hexan-2-one.
Key Steps
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Cooling to -35°C for n-BuLi addition.
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Slow warming to room temperature for cyclization.
Functionalization of the Bicyclic Core
Introduction of Hydroxymethyl Group
The hydroxymethyl group is introduced via ketone reduction or hydroxymethylation.
Borohydride Reduction
Reduction of bicyclo[2.1.1]hexan-2-one with NaBH₄ in methanol selectively yields the secondary alcohol, which is then protected as a tert-butyldimethylsilyl (TBS) ether.
Procedure
Hydroxymethylation via Aldol Reaction
A more direct method involves reacting the bicyclic ketone with formaldehyde under basic conditions, though this requires careful optimization to avoid overalkylation.
Benzyl Ester Installation
Esterification of the carboxylic acid intermediate with benzyl bromide completes the synthesis.
Steglich Esterification
Activation of the carboxylic acid with DCC/DMAP facilitates benzylation.
Typical Protocol
Mitsunobu Reaction
For sterically hindered alcohols, the Mitsunobu reaction (DEAD, PPh₃) ensures efficient benzylation.
Optimization Data
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include δ 7.20–7.00 (m, benzyl aromatic), δ 3.68 (s, ester OCH₂), δ 2.60 (s, bridgehead H).
Challenges and Optimization Strategies
Diastereoselectivity Control
Scalability Improvements
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Flow Photoreactors : Replace batch systems to enhance light penetration and reduce reaction times.
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Alternative Light Sources : LED arrays (365 nm) offer energy-efficient, scalable alternatives to mercury lamps.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Chemical Synthesis and Properties
Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate serves as a building block for synthesizing more complex molecules due to its unique bicyclic structure. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further functionalization.
Biological Applications
The compound has been investigated for its potential as a bioisostere , which can mimic the properties of biologically active compounds. Its rigid structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity.
Case Studies
- Antifungal Activity : Research has shown that incorporating bicyclo[2.1.1]hexane cores into fungicides like boscalid and bixafen resulted in patent-free analogs with enhanced antifungal properties . For instance:
Medicinal Chemistry
In drug design, this compound has been explored for its ability to enhance pharmacokinetics and metabolic stability of drug candidates.
Bioactive Compound Development
- The compound has been integrated into various bioactive compounds to improve their efficacy and reduce side effects. For example:
Material Science
Due to its unique structural properties, this compound is also employed in developing new materials and polymers.
Applications in Polymer Chemistry
- The compound's ability to undergo various chemical transformations allows it to serve as a precursor for novel polymeric materials with tailored properties for specific applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Outcomes/Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Versatile for functionalization |
| Biological Research | Bioisostere for antifungal agents | Enhanced solubility and antifungal activity |
| Medicinal Chemistry | Drug design improvements | Improved pharmacokinetics and metabolic stability |
| Material Science | Development of new polymers | Tailored properties for specific applications |
Mechanism of Action
The mechanism of action of benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid structure of the bicyclo[2.1.1]hexane framework allows it to fit into specific binding sites on proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Benzyl 5-Bromo-2-azabicyclo[2.1.1]hexane-2-carboxylate (429)
tert-Butyl 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Benzyl N-[1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
- Structure : Contains an oxygen atom (oxa) in the bicyclic ring and a carbamate group.
- Properties: Molecular Weight: 263.29 (C₁₄H₁₇NO₄). Density: 1.32±0.1 g/cm³; Boiling Point: 445.0±38.0 °C .
Comparison of Physicochemical Properties
Biological Activity
Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
- IUPAC Name : Benzyl (1-(hydroxymethyl)-bicyclo[2.1.1]hexan-2-yl)carboxylate
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- CAS Number : 2170372-30-0
The compound features a bicyclo[2.1.1]hexane core, which is known for its unique three-dimensional structure that can influence biological interactions.
Synthesis of this compound
The synthesis typically involves the following steps:
- Formation of the bicyclic structure through cyclization reactions.
- Introduction of the hydroxymethyl group via reduction or substitution reactions.
- Esterification with benzyl alcohol to yield the final product.
Recent studies have employed photochemical methods to enhance the efficiency of synthesizing bicyclic compounds, including benzyl derivatives, which may apply to this compound as well .
Antimicrobial Activity
Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of bicyclo[2.1.1]hexanes have shown activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bicyclo derivative A | S. aureus | 0.88 μg/mm² |
| Bicyclo derivative B | P. aeruginosa | 0.44 μg/mm² |
Anticancer Activity
This compound has potential as an anticancer agent, particularly in inhibiting tumor growth in xenograft models. Compounds structurally related to this bicyclic framework have demonstrated efficacy against ovarian cancer cells, achieving suppression rates exceeding 100% in specific assays .
Study on Anticancer Efficacy
In a notable study, researchers tested a series of bicyclic compounds for their ability to inhibit tumor growth in mice models implanted with ovarian cancer cells. The results indicated that certain derivatives led to significant reductions in tumor size compared to controls, suggesting that this compound may share similar properties .
Antimicrobial Screening
Another study focused on the antimicrobial properties of various bicyclic compounds, including those structurally related to this compound. The screening revealed promising activity against several bacterial strains, supporting further investigation into its therapeutic potential .
Q & A
Basic: What are the common synthetic routes for benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate?
Methodological Answer:
The compound is synthesized via multistep protocols involving functionalization of bicyclo[2.1.1]hexane scaffolds. For example, halogenation reactions (e.g., bromination or iodination) can be performed using reagents like PPh₃ and I₂ in toluene under nitrogen, followed by purification via flash column chromatography (hexanes:EtOAc gradients) . Recent advances include visible-light-mediated [2π+2σ]-photocycloaddition of coumarins or indoles to generate bicyclo[2.1.1]hexane cores, enabling modular and diastereoselective synthesis . Yields typically range from 30–34% for halogenated derivatives, with optimization required to minimize competing side reactions.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- ¹H NMR : Rotamers are observed (e.g., δ 7.30–7.39 ppm for benzyl protons, 5.16 ppm for CH₂O groups), with coupling constants (e.g., J = 7.0–8.3 Hz) confirming bicyclic geometry .
- X-ray crystallography : Used to validate bond lengths (e.g., 3.05–3.19 Å for 1,2-disubstituted bicyclo[2.1.1]hexanes) and dihedral angles (φ₁, φ₂) compared to benzene bioisosteres .
- LC-MS : Confirms molecular ion peaks and purity post-synthesis .
Advanced: How does this compound serve as a bioisostere for ortho-substituted benzenes?
Methodological Answer:
Bicyclo[2.1.1]hexanes mimic ortho-benzene geometry, with key parameters:
- Distance (d) : 3.05–3.19 Å vs. 3.04–3.10 Å in benzene, differing by only ~0.1 Å .
- Lipophilicity : Reduces calculated clogP by 0.7–1.2 units, improving solubility while retaining bioactivity (e.g., antifungal analogs of boscalid) .
- Validation : Crystallographic alignment with antihypertensive drugs (valsartan, telmisartan) confirms structural mimicry .
Advanced: What strategies optimize metabolic stability in bicyclo[2.1.1]hexane derivatives?
Methodological Answer:
- Oxidation resistance : Substituent placement (e.g., hydroxymethyl groups) reduces susceptibility to cytochrome P450 enzymes.
- Steric shielding : Bulky substituents (e.g., benzyl esters) hinder enzymatic access.
- In vitro assays : Microsomal stability testing (e.g., human liver microsomes) quantifies half-life improvements. Evidence shows variable effects, requiring case-by-case optimization .
Advanced: How are computational models used in designing bicyclo[2.1.1]hexane-based compounds?
Methodological Answer:
- Molecular docking : Aligns bicyclo[2.1.1]hexanes with target proteins (e.g., fungal CYP51) using geometric parameters (d, θ) from X-ray data .
- DFT calculations : Predict strain energy (~30 kcal/mol) and reaction pathways for photocycloaddition .
- logD prediction : Combines QSPR models with experimental HPLC data to balance solubility and membrane permeability .
Basic: What purification techniques are effective for bicyclo[2.1.1]hexane derivatives?
Methodological Answer:
- Flash chromatography : Isocratic or gradient elution (hexanes:EtOAc) resolves diastereomers and removes byproducts .
- Recrystallization : Suitable for hydroxylated derivatives using ethanol/water mixtures.
- HPLC : Reversed-phase C18 columns achieve >95% purity for bioactive analogs .
Advanced: Can photochemical methods improve bicyclo[2.1.1]hexane synthesis?
Methodological Answer:
Yes. Visible-light-mediated triplet energy transfer enables [2π+2σ]-photocycloaddition of alkenes (e.g., coumarins), producing bicyclo[2.1.1]hexanes in 50–70% yield. Advantages include:
- Diastereoselectivity : Single isomers form due to strained transition states.
- Scalability : Reactions proceed at room temperature with low catalyst loading (e.g., Ru(bpy)₃²⁺) .
Advanced: How does bicyclo[2.1.1]hexane substitution impact lipophilicity?
Methodological Answer:
- logD reduction : Replacement of benzene with bicyclo[2.1.1]hexane lowers experimental logD by 0.7–1.2 units (e.g., from 3.5 to 2.3 in fluxapyroxad analogs) .
- Polar surface area : Hydroxymethyl groups increase PSA by ~20 Ų, enhancing aqueous solubility .
Basic: Why do bicyclo[2.1.1]hexane derivatives form single diastereomers?
Methodological Answer:
The rigid bicyclic framework restricts conformational freedom, favoring one transition state during synthesis. For example, intramolecular cyclization of exo-5-chloro precursors under basic conditions yields stereochemically pure products .
Advanced: How are biological activities validated for bicyclo[2.1.1]hexane-containing analogs?
Methodological Answer:
- Antifungal assays : MIC values against Candida albicans and Aspergillus fumigatus compare bioisosteric analogs to parent drugs (e.g., boscalid).
- Metabolic profiling : LC-MS/MS identifies stable metabolites in hepatocyte incubations .
- Crystallography : Co-crystal structures with target enzymes (e.g., SDH) confirm binding mode retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
